molecular formula C19H14O2 B3037021 4-hydroxy-5-phenyl-[1,1'-biphenyl]-3-carbaldehyde CAS No. 402576-65-2

4-hydroxy-5-phenyl-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B3037021
CAS No.: 402576-65-2
M. Wt: 274.3 g/mol
InChI Key: LUZKOPOUFFNCCX-UHFFFAOYSA-N
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Description

4-hydroxy-5-phenyl-[1,1’-biphenyl]-3-carbaldehyde is an organic compound characterized by the presence of a hydroxyl group, a phenyl group, and an aldehyde group attached to a biphenyl structure

Biochemical Analysis

Biochemical Properties

It is known that biphenyl compounds can interact with various enzymes and proteins . The hydroxyl and aldehyde groups in the compound may form hydrogen bonds with biomolecules, influencing their structure and function .

Cellular Effects

It is hypothesized that this compound may influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is speculated that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Like other organic compounds, it is likely to have a certain degree of stability and may undergo degradation over time .

Dosage Effects in Animal Models

The effects of 4-Hydroxy-5-phenyl-[1,1’-biphenyl]-3-carbaldehyde in animal models have not been extensively studied. Therefore, information on dosage effects, threshold effects, and potential toxic or adverse effects at high doses is currently unavailable .

Metabolic Pathways

It is possible that this compound may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 4-Hydroxy-5-phenyl-[1,1’-biphenyl]-3-carbaldehyde within cells and tissues are not well characterized. It is possible that this compound may interact with certain transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of 4-Hydroxy-5-phenyl-[1,1’-biphenyl]-3-carbaldehyde is not well established. Given its chemical structure, it may be localized in specific compartments or organelles based on potential targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-5-phenyl-[1,1’-biphenyl]-3-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 4-hydroxybiphenyl with benzaldehyde under acidic conditions to form the desired product. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the aldehyde group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-5-phenyl-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 4-hydroxy-5-phenyl-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 4-hydroxy-5-phenyl-[1,1’-biphenyl]-3-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the reagents used.

Scientific Research Applications

4-hydroxy-5-phenyl-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-4,5-dimethoxy-[1,1’-biphenyl]-2-carbonitrile: Similar biphenyl structure with different functional groups.

    4-hydroxybiphenyl: Lacks the aldehyde group but shares the biphenyl and hydroxyl moieties.

    Biphenyl-4-carbaldehyde: Contains the aldehyde group but lacks the hydroxyl group.

Uniqueness

4-hydroxy-5-phenyl-[1,1’-biphenyl]-3-carbaldehyde is unique due to the combination of its hydroxyl, phenyl, and aldehyde groups attached to a biphenyl structure

Properties

IUPAC Name

2-hydroxy-3,5-diphenylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O2/c20-13-17-11-16(14-7-3-1-4-8-14)12-18(19(17)21)15-9-5-2-6-10-15/h1-13,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZKOPOUFFNCCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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